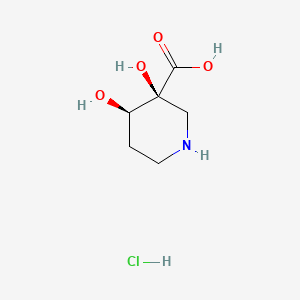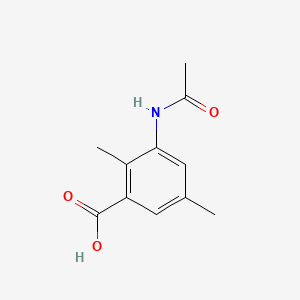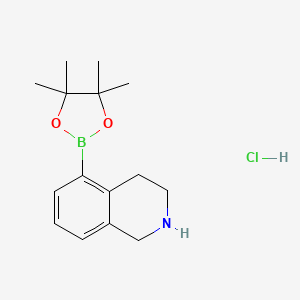![molecular formula C13H20ClNO2 B15296856 Tert-butyl 3-[(methylamino)methyl]benzoate hydrochloride](/img/structure/B15296856.png)
Tert-butyl 3-[(methylamino)methyl]benzoate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 3-[(methylamino)methyl]benzoate hydrochloride is an organic compound that belongs to the class of benzoates. It is characterized by the presence of a tert-butyl ester group and a methylamino substituent on the benzene ring. This compound is often used in organic synthesis and has various applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-[(methylamino)methyl]benzoate hydrochloride typically involves the esterification of 3-[(methylamino)methyl]benzoic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is purified through recrystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl 3-[(methylamino)methyl]benzoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted benzoates depending on the nucleophile used.
Applications De Recherche Scientifique
Tert-butyl 3-[(methylamino)methyl]benzoate hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of tert-butyl 3-[(methylamino)methyl]benzoate hydrochloride involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tert-butyl 3-[(methylamino)methyl]-1-piperidinecarboxylate
- Tert-butyl 3-[(methylamino)methyl]azetidine-1-carboxylate
- Tert-butyl 3-methoxypyrrolidine-1-carboxylate
Uniqueness
Tert-butyl 3-[(methylamino)methyl]benzoate hydrochloride is unique due to its specific structure, which combines a tert-butyl ester group with a methylamino substituent on the benzene ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C13H20ClNO2 |
|---|---|
Poids moléculaire |
257.75 g/mol |
Nom IUPAC |
tert-butyl 3-(methylaminomethyl)benzoate;hydrochloride |
InChI |
InChI=1S/C13H19NO2.ClH/c1-13(2,3)16-12(15)11-7-5-6-10(8-11)9-14-4;/h5-8,14H,9H2,1-4H3;1H |
Clé InChI |
VQKZOHFYCODCRV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)C1=CC=CC(=C1)CNC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methylpiperidin-4-yl)oxy]acetic acid](/img/structure/B15296775.png)
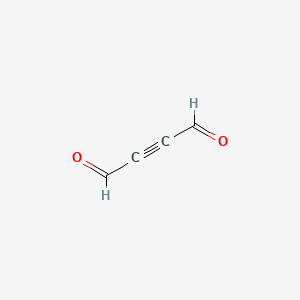
![5,5-Dimethylbicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B15296795.png)
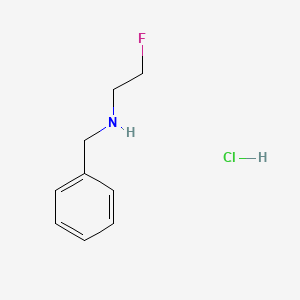
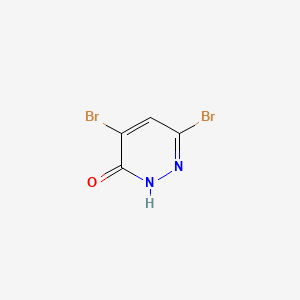
![2-Methyl[1,2,4]triazolo[1,5-A]pyridine-6-boronic acid](/img/structure/B15296812.png)
![Methyl4-(2-bromoacetyl)bicyclo[2.2.2]octane-1-carboxylate](/img/structure/B15296813.png)
![tert-butyl N-{[1-(sulfamoylmethyl)cyclobutyl]methyl}carbamate](/img/structure/B15296831.png)
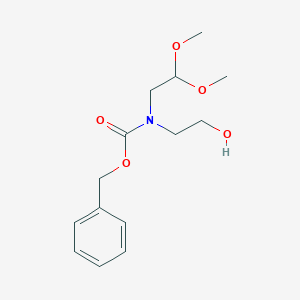
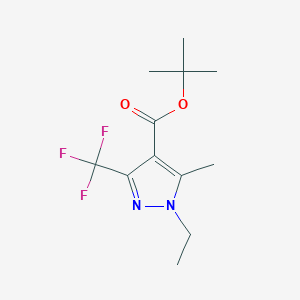
![1-[3-(Difluoromethyl)thiophen-2-yl]methanamine hydrochloride](/img/structure/B15296848.png)
